molecular formula C12H26N2 B13298806 1-methyl-N-(3-methylpentan-2-yl)piperidin-4-amine

1-methyl-N-(3-methylpentan-2-yl)piperidin-4-amine

Cat. No.: B13298806
M. Wt: 198.35 g/mol
InChI Key: BSNNOZDHAUFZCB-UHFFFAOYSA-N
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Description

1-Methyl-N-(3-methylpentan-2-yl)piperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(3-methylpentan-2-yl)piperidin-4-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the alkylation of piperidine with 3-methylpentan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(3-methylpentan-2-yl)piperidin-4-amine can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-N-(3-methylpentan-2-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylpentan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-N-(3-methylpentan-2-yl)piperidin-4-amine is unique due to its specific combination of the piperidine ring and the 3-methylpentan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

1-methyl-N-(3-methylpentan-2-yl)piperidin-4-amine

InChI

InChI=1S/C12H26N2/c1-5-10(2)11(3)13-12-6-8-14(4)9-7-12/h10-13H,5-9H2,1-4H3

InChI Key

BSNNOZDHAUFZCB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1CCN(CC1)C

Origin of Product

United States

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